![molecular formula C16H32O3 B025149 Methyl 15-hydroxypentadecanoate CAS No. 76529-42-5](/img/structure/B25149.png)
Methyl 15-hydroxypentadecanoate
Overview
Description
Methyl 15-hydroxypentadecanoate is a hydroxylated fatty acid . It has a molecular weight of 272.43 and its IUPAC name is methyl 15-hydroxypentadecanoate . It is used in the synthesis of the macrocyclic lactone musk compounds exaltolide and phoracantholide I .
Synthesis Analysis
Methyl 15-hydroxypentadecanoate can be synthesized from 15-pentadecalactone . The process involves adding methanol and 28% sodium methoxide solution to 15-pentadecalactone and refluxing for 3 hours . The reaction solution is then added with 1 N hydrochloric acid and extracted three times with ethyl acetate .
Molecular Structure Analysis
The molecular formula of Methyl 15-hydroxypentadecanoate is C16H32O3 . Its InChI code is 1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 .
Chemical Reactions Analysis
Methyl 15-hydroxypentadecanoate can be used in the macrolactonization reaction to produce cyclopentadecanolide . This reaction can be catalyzed by Mo–Fe/HZSM-5 catalyst or KF-La/γ-Al2O3 catalyst .
Physical And Chemical Properties Analysis
Methyl 15-hydroxypentadecanoate has a density of 0.9±0.1 g/cm3, a boiling point of 359.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has a flash point of 134.7±13.2 °C .
Scientific Research Applications
Macrolactonization to Cyclopentadecanolide Using KF-La/γ-Al2O3 Catalyst
Methyl 15-hydroxypentadecanoate can be used in the synthesis of cyclopentadecanolide, an important macrocyclic musk, using a KF-La/γ-Al2O3 catalyst . This catalyst was prepared from a highly basic mesoporous framework using a mild method . The yield of cyclopentadecanolide obtained at 0.5 g KF-25La/γ-Al2O3 catalyst and a reaction temperature of 190°C for 7 hours were 58.50%, and the content after reactive distillation is 98.8% . This process is more conducive to the macrolactonization of long-chain hydroxy ester .
Macrolactonization to Cyclopentadecanolide Over Mo–Fe/HZSM-5 Catalyst
Another application of Methyl 15-hydroxypentadecanoate is in the macrolactonization to cyclopentadecanolide over Mo–Fe/HZSM-5 catalyst . The Mo–Fe/HZSM-5 catalyst was prepared by the impregnation method using citric acid to form Fe3+ and Mo6+ chelates in the impregnation solution . The Mo–Fe/HZSM-5 catalyst exhibited high activity for the selective macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide .
Mechanism of Action
Target of Action
Methyl 15-hydroxypentadecanoate primarily targets the process of macrolactonization . This compound is used as a raw material in the macrolactonization process to produce cyclopentadecanolide , a high value-added musk .
Mode of Action
The compound interacts with its targets through a process known as macrolactonization . This process involves the transformation of methyl 15-hydroxypentadecanoate to cyclopentadecanolide . The Mo–Fe/HZSM-5 catalyst, prepared by the impregnation method using citric acid to form Fe3+ and Mo6+ chelates in the impregnation solution, exhibits high activity for the selective macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide .
Biochemical Pathways
The primary biochemical pathway affected by methyl 15-hydroxypentadecanoate is the macrolactonization process . This process leads to the formation of cyclopentadecanolide , a macrocyclic musk compound widely used in perfumes, cosmetics, food, and medicals .
Pharmacokinetics
The compound’s bioavailability is likely influenced by the efficiency of the macrolactonization process . The yield of cyclopentadecanolide obtained at a reaction temperature of 190°C for 7 hours was 58.50%, and the content after reactive distillation is 98.8% .
Result of Action
The result of the action of methyl 15-hydroxypentadecanoate is the production of cyclopentadecanolide . This compound is a valuable macrocyclic musk used in various applications, including perfumes, cosmetics, food, and medicals .
Action Environment
The action of methyl 15-hydroxypentadecanoate is influenced by environmental factors such as the presence of a catalyst and the reaction temperature . For instance, the KF-La/γ-Al2O3 catalyst, which has a larger pore size and basic strength, is more conducive to the macrolactonization of long-chain hydroxy ester . The yield of cyclopentadecanolide was 58.50% when the reaction was carried out at 190°C for 7 hours .
Safety and Hazards
Future Directions
Methyl 15-hydroxypentadecanoate is used in the synthesis of cyclopentadecanolide, an important macrocyclic musk widely used in perfumes, cosmetics, food, and medicals . The use of solid acids such as zeolites in the macrolactonization of ω-hydroxyalkanoic acid is environmentally friendly as they can be reused and are thermally stable .
properties
IUPAC Name |
methyl 15-hydroxypentadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCYAHKAJFZVCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393044 | |
Record name | methyl 15-hydroxypentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 15-hydroxypentadecanoate | |
CAS RN |
76529-42-5 | |
Record name | methyl 15-hydroxypentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 15-hydroxypentadecanoate in fragrance chemistry?
A: Methyl 15-hydroxypentadecanoate is a crucial precursor in the synthesis of Cyclopentadecanolide, also known as Exaltolide, a highly valued musk fragrance compound. This compound is challenging to obtain from natural sources, making its synthesis from readily available precursors like Methyl 15-hydroxypentadecanoate highly valuable. [, ]
Q2: What are the different catalytic approaches for synthesizing Cyclopentadecanolide from Methyl 15-hydroxypentadecanoate?
A2: Several catalytic methods have been explored for this synthesis, each with its pros and cons:
- Strong Acid Cation Exchange Resins: This method, while effective, requires careful optimization of resin type and reaction conditions to achieve satisfactory yields. Research indicates LS-50 resin as a promising candidate for this approach. []
- KF-La/γ-Al2O3 Catalyst: This catalyst system, prepared from a basic mesoporous framework, has demonstrated high efficiency in converting Methyl 15-hydroxypentadecanoate to Cyclopentadecanolide. The catalyst's large pore size and enhanced basic strength, attributed to the presence of F- ions, are believed to be key factors contributing to its effectiveness. []
Q3: What are the challenges associated with the synthesis of Cyclopentadecanolide from Methyl 15-hydroxypentadecanoate?
A3: Macrolactonization, the type of reaction needed to form the cyclic ester Cyclopentadecanolide from Methyl 15-hydroxypentadecanoate, presents inherent challenges. These include:
Q4: What analytical techniques are crucial for characterizing and quantifying Cyclopentadecanolide synthesized from Methyl 15-hydroxypentadecanoate?
A4: Several analytical methods are vital to monitor the reaction progress and ensure the purity of the final product. These include:
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